molecular formula C16H14N4O3S B2687293 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone CAS No. 634169-12-3

1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone

Cat. No.: B2687293
CAS No.: 634169-12-3
M. Wt: 342.37
InChI Key: MVIWFFDPSPYDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone is a synthetic tetrazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a tetrazole ring system, which serves as a metabolically stable bioisostere for carboxylic acids and cis-amide groups, enhancing its potential as a scaffold in drug discovery . The molecular structure enables diverse intermolecular interactions with biological targets, including hydrogen bonding, van der Waals forces, and conjugation, making it particularly valuable for investigating protein-ligand interactions . Researchers are exploring this compound's activity across multiple therapeutic areas, with preliminary data suggesting potential applications in regulating apoptosis through Bcl-2 protein modulation , targeting type 2 diabetes mellitus via enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , and inhibiting various kinases and protein targets relevant to oncology and metabolic disorders . The tetrazole moiety is known for its metabolic stability and participation in key molecular interactions, while the dihydroxyphenyl substituent may contribute additional binding properties. This chemical entity is provided exclusively for research purposes in laboratory settings to investigate its mechanism of action, binding affinity, and potential research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and implement appropriate handling protocols for all experimental work with this compound.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-10-2-5-12(6-3-10)20-16(17-18-19-20)24-9-15(23)11-4-7-13(21)14(22)8-11/h2-8,21-22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIWFFDPSPYDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the tetrazolyl group through cyclization reactions. The final step involves the formation of the sulfanylethanone linkage under controlled conditions, often using thiol-based reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The tetrazolyl group can be reduced under specific conditions.

    Substitution: The sulfanylethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Triazole-Based Analog

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .

  • Structural Differences : Replaces the tetrazole ring with a triazole and substitutes the 3,4-dihydroxyphenyl group with a phenylsulfonyl-difluorophenyl system.
  • Physicochemical Properties: The triazole’s lower aromaticity compared to tetrazole may reduce π-π stacking interactions.
  • Synthesis : Uses sodium ethoxide and α-halogenated ketones, similar to tetrazole derivatives but with distinct intermediates .

Biphenyl-Tetrazole Derivative

Compound: 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone .

  • Structural Differences : Features a biphenyl group instead of 3,4-dihydroxyphenyl.
  • Physicochemical Properties : Increased lipophilicity (logP) due to the biphenyl moiety, enhancing membrane permeability but reducing solubility. The absence of hydroxyl groups limits hydrogen bonding capacity.
  • Pharmacological Implications : Likely optimized for targets requiring hydrophobic interactions, contrasting with SNI-1’s hydroxyl-dependent binding .

Benzylpiperazine-Substituted Analog

Compound: 1-(4-Benzylpiperazin-1-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylethanone .

  • Structural Differences : Introduces a benzylpiperazine group, replacing the dihydroxyphenyl system.
  • Physicochemical Properties : The basic piperazine nitrogen improves solubility in acidic environments (e.g., gastric fluid). The 2-methylphenyl substituent on the tetrazole may alter steric hindrance and metabolic stability.
  • Target Specificity: Potential for central nervous system (CNS) penetration due to enhanced lipophilicity and basicity .

Pyrrole-Tetrazole Hybrid

Compound : 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one .

  • Structural Differences : Replaces the dihydroxyphenyl group with an electron-rich pyrrole ring.
  • Electronic Properties : Pyrrole’s aromaticity and lone-pair electrons may enhance interactions with metal ions or charged residues in biological targets.
  • Bioactivity : Possible applications in redox-active systems or metalloenzyme inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
SNI-1 (Main Compound) Tetrazole 3,4-Dihydroxyphenyl, 4-methylphenyl 342.37 CARP-1/NEMO binding inhibitor
Triazole Analog Triazole Phenylsulfonyl, 2,4-difluorophenyl ~450 (estimated) Not specified
Biphenyl-Tetrazole Tetrazole Biphenyl-4-yl, phenyl ~360 (estimated) Hydrophobic target affinity
Benzylpiperazine Analog Tetrazole Benzylpiperazine, 2-methylphenyl ~380 (estimated) CNS-targeted delivery
Pyrrole-Tetrazole Tetrazole 1H-pyrrol-2-yl, phenyl ~300 (estimated) Redox/metalloenzyme modulation

Key Research Findings

  • SNI-1 : Demonstrates unique apoptosis-regulating activity via CARP-1/NEMO interaction, likely mediated by its hydroxyl groups .
  • Triazole Analog : The sulfonyl group may confer stability against metabolic oxidation compared to tetrazoles .
  • Biphenyl Derivative : Higher logP suggests utility in lipophilic environments (e.g., blood-brain barrier penetration) but with reduced solubility .
  • Benzylpiperazine Analog : Enhanced solubility in acidic pH could improve oral bioavailability .

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14N4O3S
  • Molecular Weight : 342.37 g/mol
  • InChI Key : OPINCROJMZXJCY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tetrazole ring enhances its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to proteins and enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related tetrazole derivatives demonstrated their effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 62.5 µg/mL for certain derivatives .

Anticancer Potential

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies showed that it could inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The IC50 values for these cell lines were found to be 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that the compound may act through mechanisms such as inducing apoptosis or inhibiting cell cycle progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial efficacy of various tetrazole derivatives, including those structurally similar to our compound. They found that these compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with a significant reduction in bacterial growth observed in treated samples compared to controls.

CompoundMIC (µg/mL)Target Organism
Compound A62.5E. coli
Compound B78.12S. aureus

Study 2: Anticancer Activity

Another study investigated the anticancer properties of the compound using HeLa and A549 cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone?

The synthesis typically involves multi-step organic reactions. One approach includes:

  • Cyclization : Reacting hydrazine derivatives with thiol-containing precursors to form the tetrazole ring (e.g., coupling 1-(4-methylphenyl)tetrazole-5-thiol with a dihydroxyphenyl ethanone intermediate).
  • Protection/Deprotection : Protecting catechol (3,4-dihydroxyphenyl) groups with acetyl or trimethylsilyl groups to prevent oxidation during synthesis, followed by acidic deprotection .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure compound.

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments.
  • X-ray Crystallography : For unambiguous confirmation of the tetrazole-thioether linkage and spatial arrangement of substituents (as demonstrated for structurally analogous compounds in ) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests under varying pH (e.g., pH 2–9) are critical for biological assays .
  • Oxidative Sensitivity : The catechol moiety is prone to oxidation; experiments require inert atmospheres (N2_2) or antioxidants (e.g., ascorbic acid) in buffer systems .

Advanced Research Questions

Q. What is the molecular mechanism underlying its inhibition of NF-κB signaling?

The compound (designated SNI-1 in –20) disrupts CARP-1/NEMO binding, preventing IκB kinase (IKK) complex activation. This attenuates RelA (p65) phosphorylation and nuclear translocation of NF-κB, suppressing pro-inflammatory gene expression. Key validation steps include:

  • Co-Immunoprecipitation (Co-IP) : Demonstrating reduced CARP-1/NEMO interaction in treated cells.
  • Luciferase Reporter Assays : Quantifying NF-κB transcriptional activity post-treatment .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Tetrazole Modifications : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF3_3) may enhance binding affinity to NEMO.
  • Catechol Isosteres : Substituting dihydroxyphenyl with pyrogallol (3,4,5-trihydroxyphenyl) to improve solubility and reduce oxidation.
  • Thioether Linker : Replacing sulfur with selenium or methylene to assess steric/electronic effects on potency (see IC50_{50} trends in for analogous compounds) .

Q. How should researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times.
  • Compound Purity : Impurities >5% can skew results; HPLC purity >98% is essential.
  • Endpoint Detection : Use orthogonal methods (e.g., Western blot for IκBα degradation alongside luciferase assays) .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

  • Xenograft Models : Administer the compound (10–50 mg/kg, IP) in immunocompromised mice bearing NF-κB-driven tumors (e.g., lymphoma). Monitor tumor volume and NF-κB target genes (e.g., COX-2, Bcl-2) via qRT-PCR.
  • Pharmacokinetics : Assess plasma half-life using LC-MS/MS and blood-brain barrier penetration if targeting CNS inflammation .

Q. How can selectivity against off-target pathways be validated?

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, JAK2) to rule out non-specific inhibition.
  • CRISPR Knockout : Generate CARP-1 or NEMO-deficient cell lines; loss of compound efficacy confirms target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.